molecular formula C14H24O4 B14431218 Diethyl (1-methylcyclohexyl)propanedioate CAS No. 78775-64-1

Diethyl (1-methylcyclohexyl)propanedioate

Katalognummer: B14431218
CAS-Nummer: 78775-64-1
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: RGSFCIKIOHNREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (1-methylcyclohexyl)propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester functional groups and a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (1-methylcyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 1-methylcyclohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (1-methylcyclohexyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl (1-methylcyclohexyl)propanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl (1-methylcyclohexyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl (1-methylcyclohexyl)propanedioate is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific structural and functional requirements .

Eigenschaften

CAS-Nummer

78775-64-1

Molekularformel

C14H24O4

Molekulargewicht

256.34 g/mol

IUPAC-Name

diethyl 2-(1-methylcyclohexyl)propanedioate

InChI

InChI=1S/C14H24O4/c1-4-17-12(15)11(13(16)18-5-2)14(3)9-7-6-8-10-14/h11H,4-10H2,1-3H3

InChI-Schlüssel

RGSFCIKIOHNREA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.